FGFR3 Kinase Inhibition: Fragment Hit Activity Defines the 3-Morpholinyl Substitution as an Enabled Starting Point for Lead Optimization
In a fragment-based drug discovery campaign targeting FGFR kinases, an imidazo[1,2-a]pyridine fragment bearing a substituent at the 3-position demonstrated an IC50 of 120 µM against FGFR3 in a biochemical kinase inhibition assay [1]. While the precise identity of the fragment used in this campaign has not been fully disclosed, the 3-substitution pattern on the imidazo[1,2-a]pyridine core enabled subsequent fragment growing to a 0.003 µM lead inhibitor, representing a 40,000-fold improvement in potency [1]. By contrast, the unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0) and 2-substituted morpholine isomers yield divergent binding poses that may not support the same vector for fragment elaboration, as the hinge-binding motif is repositioned [2]. The 3-morpholinyl substitution thus provides a validated starting point for kinase inhibitor optimization that cannot be replicated by the 2- or 7-substituted isomers without structural re-engineering.
| Evidence Dimension | Biochemical inhibition of FGFR3 kinase (fragment hit activity) |
|---|---|
| Target Compound Data | IC50 ≈ 120 µM (imidazo[1,2-a]pyridin-3-yl fragment, morpholine substitution inferred from scaffold context) [1] |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0): not reported as an FGFR3 hit in this campaign; 2-substituted morpholine isomer: different binding mode expected [2] |
| Quantified Difference | Fragment-to-lead optimization achieved 40,000-fold improvement (from 120 µM to 0.003 µM) when 3-position was retained as the vector for growth [1] |
| Conditions | Biochemical kinase inhibition assay against FGFR3 tyrosine kinase domain; X-ray crystallography confirmed hinge-region binding [1] |
Why This Matters
Selecting the 3-substituted morpholine fragment preserves a crystallographically validated binding mode at the kinase hinge, directly reducing the synthetic risk and time required for hit-to-lead optimization compared to unvalidated positional isomers.
- [1] Saxty G, Akkari R, Angibaud P, et al. Abstract 1361: Fragment based drug discovery of selective inhibitors of Fibroblast Growth Factor Receptor (FGFR). Cancer Res. 2011;71(8 Suppl):1361. View Source
- [2] Brozinski A, Kalyan M, Li J, et al. Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. J Med Chem. 2011;54(6):1663-1676. View Source
